molecular formula C8H6F5NO B6296581 2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% CAS No. 123950-50-5

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98%

Cat. No. B6296581
CAS RN: 123950-50-5
M. Wt: 227.13 g/mol
InChI Key: HIMRFFCSMTZKNM-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% (2-TFEA) is an organofluorine compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicine. It was first synthesized in the 1940s and has since been used in a variety of research and industrial applications.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% is widely used in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and medicine. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a reagent in the synthesis of various compounds, such as fluorinated compounds, nitro compounds, and sulfonamides. It is also used in the synthesis of fluorinated polymers and as a catalyst in the synthesis of fine chemicals.

Mechanism of Action

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% is an organofluorine compound that is capable of forming strong covalent bonds with a variety of substrates. This makes it an ideal reagent for the synthesis of a variety of compounds. It is also capable of forming strong hydrogen bonds with substrates, which makes it an ideal catalyst for the synthesis of fine chemicals.
Biochemical and Physiological Effects
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, as well as to inhibit the uptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have an anticonvulsant effect and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is also highly reactive and can react with other compounds in the reaction mixture, which can lead to unexpected results.

Future Directions

There are several potential future directions for the use of 2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98%. It has been proposed as a potential drug for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used in the synthesis of novel fluorinated compounds, such as fluorinated polymers, for use in a variety of applications. Finally, it could be used in the synthesis of agrochemicals and industrial chemicals, as well as in the synthesis of pharmaceuticals.

Synthesis Methods

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% can be synthesized by a variety of methods, including direct fluorination, fluorination with a fluorinating agent, and the use of a Lewis acid catalyst. The direct fluorination method involves the reaction of aniline and fluorotrichloromethane in an inert solvent, such as dichloromethane, at a temperature of -78°C. The fluorination with a fluorinating agent method involves the reaction of aniline and a fluorinating agent, such as trifluoromethanesulfonic anhydride, in an inert solvent, such as dimethylformamide, at a temperature of -78°C. Finally, the use of a Lewis acid catalyst method involves the reaction of aniline and a Lewis acid catalyst, such as boron trifluoride etherate, in an inert solvent, such as dichloromethane, at a temperature of -78°C.

properties

IUPAC Name

5-fluoro-2-(1,1,2,2-tetrafluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-4-1-2-6(5(14)3-4)15-8(12,13)7(10)11/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMRFFCSMTZKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline

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